molecular formula C5H6N4O2 B589409 (2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid CAS No. 132501-42-9

(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid

Cat. No.: B589409
CAS No.: 132501-42-9
M. Wt: 154.129
InChI Key: RIUKAJNBTWUCOK-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Histidine: An amino acid containing an imidazole ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is unique due to its specific hydrazinylidene and acetic acid moieties, which confer distinct chemical and biological properties compared to other imidazole derivatives .

Properties

CAS No.

132501-42-9

Molecular Formula

C5H6N4O2

Molecular Weight

154.129

IUPAC Name

(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C5H6N4O2/c10-4(11)3-8-9-5-6-1-2-7-5/h1-3H,(H,10,11)(H2,6,7,9)/b8-3+

InChI Key

RIUKAJNBTWUCOK-FPYGCLRLSA-N

SMILES

C1=CN=C(N1)NN=CC(=O)O

Synonyms

1,1-Ethenediol,2-(1H-imidazol-2-ylazo)-,(Z)-(9CI)

Origin of Product

United States

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